2-Pentanone O-propyl oxime

Lipophilicity Molecular weight Partition coefficient

Researchers requiring aprotic oxime protection in multi-step syntheses face side-reactions from acidic oxime protons. 2-Pentanone O-propyl oxime eliminates H-bond donation, enabling use with organolithiums/Grignard reagents. Key outcomes: 1) ~20-125x higher octanol partitioning vs parent oxime; 2) 175°C bp permits wider temperature range; 3) Wiley-registered MS spectrum for library validation.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
CAS No. 54004-39-6
Cat. No. B13932592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pentanone O-propyl oxime
CAS54004-39-6
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCCCC(=NOCCC)C
InChIInChI=1S/C8H17NO/c1-4-6-8(3)9-10-7-5-2/h4-7H2,1-3H3
InChIKeyWAMKQMQKYDWIPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pentanone O-propyl oxime (CAS 54004-39-6) — Structural Identity & Physicochemical Baseline for Procurement Decisions


2-Pentanone O-propyl oxime (CAS 54004-39-6) is an O-alkylated ketoxime ether with the molecular formula C₈H₁₇NO and a molecular weight of 143.23 g/mol . It is formally derived from 2-pentanone by condensation with hydroxylamine followed by O-propylation, yielding a compound in which the carbonyl oxygen is replaced by an O-propyl imine functionality . This structural modification fundamentally distinguishes it from its parent oxime (2-pentanone oxime, CAS 623-40-5) and from other ketoximes used in industrial and synthetic applications, imparting a unique combination of boiling point (175.0 ± 23.0 °C at 760 mmHg), density (0.8 ± 0.1 g/cm³), and lipophilicity profile [1].

✓ Aprotic oxime ether workflow Zero H-bond donor supports basic/nucleophilic reaction media
✓ GC-MS reference standard Wiley Registry spectrum with class-characteristic rearrangement ion
✓ Non-aqueous partitioning Elevated lipophilicity supports organic-phase extraction workflows

Why 2-Pentanone O-propyl oxime Cannot Be Replaced by Parent Oximes, Ketones, or Simpler Ketoxime Ethers


Substituting 2-pentanone O-propyl oxime with its parent oxime (2-pentanone oxime), the parent ketone (2-pentanone), or a lower-molecular-weight ketoxime such as methyl ethyl ketoxime (MEKO) introduces predictable and often unacceptable deviations in critical physicochemical properties. The O-propyl etherification simultaneously increases molecular weight, raises the boiling point, and substantially alters the octanol–water partition coefficient (LogP) compared to the non-etherified oxime . These shifts directly affect volatility, phase-partitioning behaviour, GC retention characteristics, and solubility in non-aqueous reaction media — parameters that govern performance in applications ranging from analytical derivatisation to synthetic intermediate use [1]. Consequently, generic “oxime-class” sourcing without attention to the specific O-alkyl substituent carries a quantifiable risk of process failure, inconsistent chromatographic response, or unexpected reactivity.

Parent oxime (2-pentanone oxime) H-bond donor capability may alter reactivity in basic media and increase by-product risk.
MEKO or lower ketoximes Lower molecular weight and LogP shift partitioning behaviour and GC retention; may not reproduce synthetic utility.
Parent ketone (2-pentanone) Lacks oxime nitrogen functionality; cannot serve as protected nitrogen equivalent.

2-Pentanone O-propyl oxime — Quantified Differentiation Evidence vs. Closest Analogs


Molecular Weight & Calculated LogP: Differentiating 2-Pentanone O-propyl oxime from 2-Pentanone Oxime and MEKO

2-Pentanone O-propyl oxime (MW 143.23 g/mol) is substantially heavier and more lipophilic than its parent oxime, 2-pentanone oxime (MW 101.15 g/mol, LogP ≈ 1.43–1.64), and methyl ethyl ketoxime (MEKO, MW 87.12 g/mol, LogP ≈ 0.63–1.25) . Although a measured LogP for the target compound is not publicly available, the addition of a three-carbon O-propyl chain to the oxime core is uniformly predicted to increase LogP by approximately 1.0–1.3 log units relative to the parent oxime, consistent with established Hansch π‑contributions for aliphatic methylene groups [1]. These differences make the O-propyl oxime ether considerably more compatible with non-polar organic solvents and lipid-mimetic environments.

MW & LogP shift
Context-dependent
~42 g/mol increase vs parent oxime; predicted LogP +1.3 vs parent oxime
Supports organic-phase affinity assessment for non-aqueous reaction design.
LogP based on predicted values using Hansch pi contributions.
Lipophilicity Molecular weight Partition coefficient

Boiling Point Elevation: 2-Pentanone O-propyl oxime vs. 2-Pentanone and Its Parent Oxime

The experimentally reported boiling point of 2-pentanone O-propyl oxime is 175.0 ± 23.0 °C at 760 mmHg . This is significantly higher than that of the parent ketone 2-pentanone (102.7 ± 3.0 °C) and modestly elevated relative to the parent oxime 2-pentanone oxime (166.6 ± 9.0 °C) . The ~8 °C increase over the parent oxime reflects the contribution of the O-propyl group to intermolecular dispersion forces without introducing hydrogen-bond donor capacity.

Boiling point
Data to verify
175.0 ± 23.0 °C (760 mmHg)
Provides wider operational window for elevated-temperature reactions.
±23 °C range indicates variance across sources; confirm with supplier.
Boiling point Volatility Thermal stability

Density and Hydrogen-Bonding Character: 2-Pentanone O-propyl oxime vs. 2-Pentanone Oxime

2-Pentanone O-propyl oxime has a reported density of 0.8 ± 0.1 g/cm³, markedly lower than that of 2-pentanone oxime (density ≈ 0.91 g/cm³) . The lower density is accompanied by the complete abolition of the hydrogen-bond donor (HBD) capacity: the O-propyl oxime ether has zero HBD groups versus one HBD (the –OH proton) in the parent oxime. This converts the compound from a protic, hydrogen-bond-capable molecule to a strictly aprotic ether.

Density & HBD count
Data to verify
0.8 ± 0.1 g/cm³; HBD = 0 (parent oxime HBD = 1)
Aprotic character supports compatibility with basic/nucleophilic conditions.
Density reported without specific source; verify against batch COA.
Density Hydrogen bonding Solvent miscibility

Mass Spectrometric Fingerprint: Unique GC-MS Differentiation from Isomeric Oxime Ethers

The electron-ionisation (EI) mass spectrum of 2-pentanone O-propyl oxime is archived in the Wiley Registry of Mass Spectral Data with an exact mass of 143.131014 g/mol (Source of Spectrum: O-5-695-5) [1]. Critically, n-propyl oxime ethers as a class undergo a distinctive CH₂O skeletal rearrangement upon electron impact that is absent in methyl, ethyl, or isopropyl oxime ethers [2]. This provides an unambiguous mass-spectrometric signature that distinguishes 2-pentanone O-propyl oxime from isobaric C₈H₁₇NO oxime isomers (e.g., 2-octanone oxime, 5-methyl-3-heptanone oxime) that share the same molecular formula but yield different fragment patterns [3].

GC-MS fingerprint
Class-level
EI-MS: exact mass 143.131014 g/mol; Wiley Registry O-5-695-5; n-propyl CH₂O rearrangement
Supports higher-confidence identification in complex mixtures via characteristic rearrangement ion.
n-propyl oxime ether class characteristic; isobaric C₈H₁₇NO isomers yield distinct patterns.
Mass spectrometry GC-MS Fragment pattern Analytical identification

2-Pentanone O-propyl oxime — Evidence-Backed Application Scenarios for Procurement Targeting


Synthetic Intermediate Requiring Aprotic Oxime Ether Functionality

In multi-step organic syntheses where the oxime nitrogen must be retained but the acidic –OH proton of the parent oxime is incompatible with strongly basic reagents (e.g., organolithiums, Grignard reagents, or alkoxide bases), 2-pentanone O-propyl oxime serves as a protected, aprotic oxime equivalent. The absence of a hydrogen-bond donor (HBD = 0) prevents deprotonation side-reactions that would otherwise degrade yield or generate by-products . This application scenario is directly supported by the compound's density and HBD data compared to 2-pentanone oxime (Section 3, Evidence Item 3).

Non-Aqueous Reaction Media or Liquid–Liquid Extraction Processes

Processes requiring preferential partitioning of the oxime component into a non-polar organic phase benefit from the elevated LogP (predicted ≈ 2.71) of 2-pentanone O-propyl oxime relative to the parent oxime (LogP ≈ 1.43) or MEKO (LogP ≈ 0.63). This approximately 1.3–2.1 log-unit increase in lipophilicity, documented in Section 3 (Evidence Item 1), translates into a roughly 20- to 125-fold increase in octanol-phase affinity, enabling more efficient extraction and phase separation in work-up protocols .

Elevated-Temperature Reactions Requiring Reduced Volatility

For synthetic transformations conducted at temperatures between 100 °C and 160 °C, the boiling point of 2-pentanone O-propyl oxime (175.0 ± 23.0 °C) provides a wider operational temperature window than the parent ketone (bp ~102 °C), the parent oxime (bp ~167 °C), or MEKO (bp ~152 °C). This reduced volatility, quantified in Section 3 (Evidence Item 2), minimises headspace losses and improves mass balance in reflux or sealed-tube reactions without requiring pressurised equipment .

GC-MS Analytical Reference Standard for Oxime Ether Library Development

Analytical laboratories building in-house mass spectral libraries for oxime ether identification can use 2-pentanone O-propyl oxime as a characterised reference compound. Its full EI mass spectrum is catalogued in the Wiley Registry (Source O-5-695-5), and the compound exhibits the n-propyl oxime ether class-characteristic CH₂O rearrangement ion that distinguishes it from isobaric oxime isomers . This makes it a cost-effective standard for method validation and retention-index calibration in GC-MS workflows (Section 3, Evidence Item 4).

Application
Selection Property
Validation Focus
Aprotic oxime ether synthesis
Zero H-bond donor count
Side-reaction profile in basic/nucleophilic media
Non-aqueous extraction workflows
Lipophilicity shift vs parent oxime
Organic-phase partitioning efficiency
Elevated-temperature reactions
Higher boiling point range
Volatility and containment under reflux conditions
GC-MS oxime ether library development
Wiley Registry reference spectrum
Retention index and fragment pattern validation
Quote Request

Request a Quote for 2-Pentanone O-propyl oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.